Hdac-IN-61

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hdac-IN-61 is a histone deacetylase inhibitor, a class of compounds that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. This process is essential for chromatin remodeling and gene transcription. Histone deacetylase inhibitors have gained significant attention due to their potential therapeutic applications, particularly in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hdac-IN-61 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route often starts with the preparation of a core structure, followed by functional group modifications to achieve the desired compound. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the selectivity and efficiency of the reactions .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring that the process is cost-effective and yields a high-purity product. This often requires optimization of reaction conditions, purification methods, and quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Hdac-IN-61 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to enhance reaction rates. The conditions often involve controlled temperatures, pressures, and pH levels to ensure optimal reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

Hdac-IN-61 has a wide range of scientific research applications, including:

Mechanism of Action

Hdac-IN-61 exerts its effects by inhibiting the activity of histone deacetylases, enzymes responsible for removing acetyl groups from histone proteins. This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased gene transcription. The molecular targets of this compound include various histone deacetylase isoforms, and its action involves disrupting the balance between acetylation and deacetylation, ultimately affecting gene expression and cellular functions .

Comparison with Similar Compounds

Hdac-IN-61 is unique among histone deacetylase inhibitors due to its specific structure and mechanism of action. Similar compounds include:

Vorinostat: Another histone deacetylase inhibitor used in cancer therapy.

Trichostatin A: A well-known histone deacetylase inhibitor with broad-spectrum activity.

Panobinostat: A potent inhibitor with applications in multiple myeloma treatment

This compound stands out due to its specific binding affinity and selectivity for certain histone deacetylase isoforms, making it a valuable tool in both research and therapeutic contexts .

Biological Activity

Hdac-IN-61 is a selective histone deacetylase (HDAC) inhibitor that has garnered attention for its potential therapeutic applications in cancer treatment. HDACs play a crucial role in regulating gene expression through the removal of acetyl groups from histones and non-histone proteins, which can influence various biological processes including cell cycle control, apoptosis, and differentiation. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in preclinical studies, and potential clinical implications.

This compound functions primarily by inhibiting specific HDAC isoforms, which leads to the accumulation of acetylated histones and subsequent transcriptional activation of tumor suppressor genes. The inhibition of HDACs can disrupt the normal cellular processes that cancer cells exploit for growth and survival.

Key Mechanisms Include:

- Increased Histone Acetylation : By preventing deacetylation, this compound enhances the acetylation levels of histones, leading to a more open chromatin structure conducive to gene transcription.

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways through both intrinsic and extrinsic mechanisms, resulting in increased cell death in cancerous cells.

- Cell Cycle Arrest : Treatment with this compound can lead to cell cycle arrest at various checkpoints (G1/S and G2/M), primarily through the upregulation of cyclin-dependent kinase inhibitors such as p21^WAF1/CIP1 .

Preclinical Studies

Numerous studies have evaluated the biological activity of this compound across different cancer types. The following table summarizes key findings from selected preclinical studies:

Case Studies

- Breast Cancer : In a study using MDA-MB-231 cells, treatment with this compound resulted in significant apoptosis characterized by mitochondrial damage and caspase activation. The increase in reactive oxygen species (ROS) was noted as a critical factor contributing to cell death .

- Ovarian Cancer : A model involving ovarian cancer cells demonstrated that this compound treatment led to an increase in histone H3 acetylation, promoting the expression of p21^WAF1 and leading to G1 phase arrest. This was associated with reduced expression of cyclin D1 and Bcl2, indicating a shift towards pro-apoptotic signaling pathways .

- Leukemia : In preclinical trials with leukemia models, this compound showed promising results by inducing differentiation markers such as CD11b while also reducing overall tumor burden when combined with standard therapies .

Comparative Analysis with Other HDAC Inhibitors

To contextualize the activity of this compound, it is beneficial to compare it with other established HDAC inhibitors:

| Compound | Target HDAC Class | Mechanism of Action | Efficacy in Cancer Types |

|---|---|---|---|

| Vorinostat | Pan-HDAC | Broad inhibition leading to increased apoptosis | Multiple cancers |

| Entinostat | Class I | Selective inhibition; induces differentiation markers | Breast and hematologic cancers |

| This compound | Selective | Specific inhibition; promotes apoptosis and cell cycle arrest | Breast, ovarian, leukemia |

This compound stands out due to its selective nature, potentially offering reduced side effects compared to pan-HDAC inhibitors while maintaining efficacy across various cancer types.

Properties

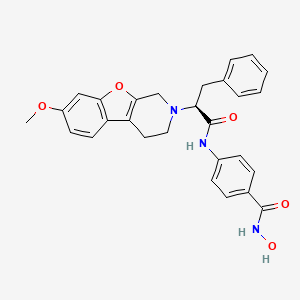

Molecular Formula |

C28H27N3O5 |

|---|---|

Molecular Weight |

485.5 g/mol |

IUPAC Name |

N-hydroxy-4-[[(2S)-2-(7-methoxy-3,4-dihydro-1H-[1]benzofuro[2,3-c]pyridin-2-yl)-3-phenylpropanoyl]amino]benzamide |

InChI |

InChI=1S/C28H27N3O5/c1-35-21-11-12-22-23-13-14-31(17-26(23)36-25(22)16-21)24(15-18-5-3-2-4-6-18)28(33)29-20-9-7-19(8-10-20)27(32)30-34/h2-12,16,24,34H,13-15,17H2,1H3,(H,29,33)(H,30,32)/t24-/m0/s1 |

InChI Key |

KRBROHHVEWJNNM-DEOSSOPVSA-N |

Isomeric SMILES |

COC1=CC2=C(C=C1)C3=C(O2)CN(CC3)[C@@H](CC4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)C(=O)NO |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(O2)CN(CC3)C(CC4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)C(=O)NO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.